Jnj-dgat1-A

Description

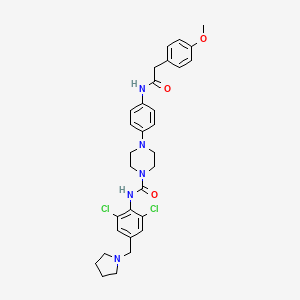

Structure

3D Structure

Properties

Molecular Formula |

C31H35Cl2N5O3 |

|---|---|

Molecular Weight |

596.5 g/mol |

IUPAC Name |

N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]piperazine-1-carboxamide |

InChI |

InChI=1S/C31H35Cl2N5O3/c1-41-26-10-4-22(5-11-26)20-29(39)34-24-6-8-25(9-7-24)37-14-16-38(17-15-37)31(40)35-30-27(32)18-23(19-28(30)33)21-36-12-2-3-13-36/h4-11,18-19H,2-3,12-17,20-21H2,1H3,(H,34,39)(H,35,40) |

InChI Key |

SXKMCHGAAJTXPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4Cl)CN5CCCC5)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ-DGAT1-A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JNJ-DGAT1-A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: JNJ-DGAT1-A is a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2][3] While its direct mechanism of action is the inhibition of DGAT1, detailed proprietary data from Janssen Sciences Ireland UC regarding specific binding kinetics, in vivo efficacy, and comprehensive clinical trial results for this compound (CAS Number: 1092067-85-0) are not extensively available in the public domain. This guide, therefore, synthesizes the well-established mechanism of DGAT1 inhibition from preclinical and clinical studies of similar inhibitors and outlines the expected pharmacological effects and investigational methodologies relevant to this compound.

Core Mechanism: Inhibition of Triglyceride Synthesis

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in the final and rate-limiting step of triglyceride (TG) biosynthesis.[4] It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride. This process is central to the absorption of dietary fats in the intestine and the storage of energy in adipose tissue.

This compound, as a selective DGAT1 inhibitor, is designed to bind to the DGAT1 enzyme and block its catalytic activity. This inhibition prevents the conversion of DAG and fatty acyl-CoA into triglycerides, leading to a cascade of metabolic consequences. While the precise binding mode of this compound is not publicly disclosed, DGAT1 inhibitors typically act by competing with the enzyme's natural substrates, either at the acyl-CoA binding site or the diacylglycerol binding site.[5][6]

Signaling Pathway of DGAT1 Inhibition

Caption: Inhibition of Triglyceride Synthesis in an Intestinal Enterocyte by this compound.

Pharmacological Effects of DGAT1 Inhibition

The inhibition of DGAT1 by compounds like this compound is expected to produce a range of physiological effects, primarily related to lipid metabolism and energy homeostasis.

-

Reduced Fat Absorption and Postprandial Hyperlipidemia: By inhibiting triglyceride synthesis in the small intestine, DGAT1 inhibitors decrease the absorption of dietary fats. This leads to a significant reduction in the post-meal spike in blood triglyceride levels, a key indicator of target engagement.

-

Weight Management: Chronic inhibition of DGAT1 has been shown in preclinical models to lead to weight loss or reduced weight gain, particularly on a high-fat diet. This is attributed to both reduced fat absorption and increased energy expenditure.

-

Improved Insulin Sensitivity: DGAT1 knockout mice and animals treated with DGAT1 inhibitors have demonstrated enhanced insulin sensitivity. The underlying mechanisms are thought to involve reduced ectopic lipid accumulation (e.g., in the liver and muscle) and alterations in signaling pathways that modulate glucose metabolism.

-

Modulation of Gut Hormones: DGAT1 inhibition can influence the secretion of gut peptides involved in appetite regulation and glucose homeostasis, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).

Quantitative Data from Preclinical Studies (Representative)

While specific data for this compound is not publicly available, the following table summarizes typical quantitative data obtained for potent and selective DGAT1 inhibitors in preclinical studies.

| Parameter | Assay Type | Species/System | Typical Value | Reference |

| IC50 | Enzyme Activity Assay | Human Recombinant DGAT1 | < 10 nM | [5] |

| Binding Affinity (Ki) | Radioligand Binding Assay | Mouse Liver Microsomes | < 50 nM | [7] |

| Inhibition of TG Synthesis | Cell-based Assay (e.g., Caco-2 cells) | Human | IC50 < 100 nM | [8] |

| Reduction in Postprandial TG | In vivo Oral Fat Challenge | Mouse/Rat | > 50% reduction at 10 mg/kg | [9] |

| Body Weight Reduction | Chronic Dosing in DIO Mice | Mouse | 10-20% reduction after 4 weeks | [5] |

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of DGAT1 inhibitors like this compound.

In Vitro DGAT1 Enzyme Activity Assay

This assay directly measures the inhibitory effect of a compound on the catalytic activity of the DGAT1 enzyme.

Experimental Workflow:

Caption: Workflow for a Radiolabeled DGAT1 Enzyme Activity Assay.

Detailed Protocol:

-

Enzyme Preparation: Microsomes from cells overexpressing human DGAT1 or from liver tissue are isolated by differential centrifugation. The protein concentration is determined using a standard method like the Bradford assay.

-

Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and bovine serum albumin.

-

Substrates: Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) are used as substrates.

-

Inhibitor Addition: Serial dilutions of this compound (or vehicle control) are pre-incubated with the enzyme preparation.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrates and incubated at 37°C for a defined period (e.g., 10-30 minutes).

-

Lipid Extraction: The reaction is terminated by the addition of a chloroform:methanol mixture. The lipids are extracted into the organic phase.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to triglycerides are scraped, and the radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

In Vivo Oral Fat Challenge

This experiment assesses the effect of the inhibitor on the absorption of dietary fat in a living organism.

Experimental Workflow:

Caption: Workflow for an In Vivo Oral Fat Challenge Study.

Detailed Protocol:

-

Animal Model: Male C57BL/6 mice are commonly used. The animals are fasted overnight to ensure a low baseline of plasma triglycerides.

-

Compound Administration: this compound or a vehicle control is administered orally at a predetermined dose.

-

Fat Load: After a set time (e.g., 1-2 hours) to allow for drug absorption, a bolus of a high-fat substance, such as corn oil, is administered by oral gavage.

-

Blood Collection: Blood samples are collected via tail vein or another appropriate method at several time points post-fat load (e.g., 0, 1, 2, 4, and 6 hours).

-

Triglyceride Measurement: Plasma is separated from the blood samples, and the triglyceride concentrations are measured using a commercial enzymatic assay kit.

-

Data Analysis: The change in plasma triglyceride levels over time is plotted. The area under the curve (AUC) for the triglyceride excursion is calculated for both the treated and control groups to quantify the effect of the inhibitor on fat absorption.

Conclusion

This compound is a selective inhibitor of DGAT1, an enzyme that plays a pivotal role in triglyceride synthesis. By blocking this enzyme, this compound is expected to reduce the absorption of dietary fats, leading to potential therapeutic benefits in metabolic disorders such as obesity and type 2 diabetes. The in-depth understanding of its mechanism of action is derived from extensive research on the class of DGAT1 inhibitors, utilizing a range of in vitro and in vivo experimental models. Further disclosure of specific data for this compound will be necessary to fully delineate its unique pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DGAT1抑制剂 | MCE [medchemexpress.cn]

- 3. tebubio.com [tebubio.com]

- 4. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deconstructing the DGAT1 enzyme: Binding sites and substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An N-terminal fragment of mouse DGAT1 binds different acyl-CoAs with varying affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Role of Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition in Lipid Metabolism

Disclaimer: Publicly available scientific literature and clinical trial data specifically detailing the compound JNJ-DGAT1-A are limited. Therefore, this guide provides a comprehensive overview of the role of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors in lipid metabolism, drawing upon data and experimental protocols from studies on various selective DGAT1 inhibitors. The information presented herein is intended to be representative of the therapeutic class to which this compound belongs.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1][2][3] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[1][3][4] DGAT1 is highly expressed in the small intestine, adipose tissue, and liver, where it plays a key role in dietary fat absorption, energy storage, and lipoprotein assembly.[5][6] Due to its central role in lipid homeostasis, DGAT1 has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.[1][6][7] this compound is a selective inhibitor of DGAT1.[8][9][10] This guide will delve into the mechanism of action of DGAT1 inhibitors, their effects on lipid metabolism, and the experimental methodologies used to evaluate these effects.

Mechanism of Action of DGAT1 Inhibitors

DGAT1 inhibitors exert their effects by binding to the DGAT1 enzyme and blocking its catalytic activity.[1] This inhibition prevents the conversion of DAG and fatty acyl-CoA into triglycerides.[1][2] The reduction in triglyceride synthesis leads to several downstream metabolic consequences, including decreased intestinal fat absorption, reduced storage of triglycerides in adipose tissue, and potentially increased fatty acid oxidation as the body shifts its energy utilization.[1][5]

Recent structural studies have provided insights into the precise mechanism of inhibition. For instance, cryo-electron microscopy structures of human DGAT1 in complex with inhibitors like T863 and DGAT1IN1 reveal that these molecules bind within the fatty acyl-CoA substrate-binding tunnel, effectively blocking substrate access to the active site.[4]

Signaling Pathway of DGAT1 Inhibition

The inhibition of DGAT1 initiates a cascade of molecular events that ultimately impact lipid and glucose metabolism. A simplified representation of this pathway is illustrated below.

Caption: Signaling pathway of DGAT1 inhibition by this compound.

Quantitative Effects of DGAT1 Inhibition on Lipid Metabolism

Studies on various DGAT1 inhibitors have demonstrated significant effects on key lipid parameters. The following tables summarize representative quantitative data from preclinical and clinical studies.

Table 1: Effects of DGAT1 Inhibitor (H128) on Metabolic Parameters in db/db Mice

| Parameter | Vehicle Control | H128 (3 mg/kg) | H128 (10 mg/kg) |

| Body Weight Gain (g) | 15.2 ± 1.1 | 12.5 ± 0.9 | 10.1 ± 0.8** |

| Food Intake ( g/day ) | 10.5 ± 0.5 | 9.1 ± 0.4 | 8.2 ± 0.3 |

| Serum Triglycerides (mmol/L) | 2.8 ± 0.3 | 2.1 ± 0.2 | 1.5 ± 0.1 |

| Liver Weight (g) | 2.5 ± 0.2 | 2.1 ± 0.1 | 1.8 ± 0.1 |

| Hepatic Triglycerides (mg/g) | 125.4 ± 10.2 | 98.7 ± 8.5 | 75.3 ± 6.9** |

| *p < 0.05, **p < 0.01 vs. vehicle. Data adapted from a 5-week study in db/db mice[7]. |

Table 2: Effect of DGAT1 Inhibitor (AZD7687) on Postprandial Triglycerides in Healthy Male Subjects

| Dose of AZD7687 | Baseline Incremental TAG AUC (mmol/L * h) | Post-dose Incremental TAG AUC (mmol/L * h) | % Reduction from Baseline |

| Placebo | 5.8 ± 1.5 | 5.6 ± 1.3 | 3% |

| 1 mg | 6.1 ± 1.8 | 3.2 ± 1.1 | 48% |

| 5 mg | 5.9 ± 1.6 | 1.3 ± 0.5 | >75% |

| 10 mg | 6.3 ± 1.9 | 1.1 ± 0.4 | >75% |

| 20 mg | 6.0 ± 1.7 | 1.0 ± 0.3** | >75% |

| p < 0.05, **p < 0.0001 vs. placebo. Data adapted from a single ascending dose study[11]. |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DGAT1 inhibitors.

Intestinal Fat Absorption Assay in Mice

Objective: To assess the effect of a DGAT1 inhibitor on the absorption of dietary fats.

Protocol:

-

Male db/db mice are fasted overnight.

-

A baseline blood sample is collected via the tail vein.

-

The DGAT1 inhibitor (e.g., H128 at 10 mg/kg) or vehicle is administered orally by gavage.[7]

-

After 30 minutes, a bolus of corn oil (10 mL/kg) is administered by gavage.[7]

-

Blood samples are collected at 1, 2, 4, and 6 hours post-oil administration.

-

Serum triglyceride levels are measured at each time point using a commercial enzymatic assay kit.

-

The area under the curve (AUC) for serum triglycerides is calculated to quantify total fat absorption.

In Vitro DGAT1 Enzyme Activity Assay

Objective: To determine the inhibitory potency (IC50) of a compound against the DGAT1 enzyme.

Protocol:

-

Human DGAT1 is expressed and purified from a suitable system (e.g., Sf9 insect cells).

-

The assay is performed in a buffer containing purified DGAT1, [14C]-labeled oleoyl-CoA, and dioleoylglycerol.

-

The DGAT1 inhibitor is added at various concentrations.

-

The reaction is incubated at 37°C for a specified time (e.g., 20 minutes).

-

The reaction is stopped, and lipids are extracted.

-

The amount of radiolabeled triglyceride formed is quantified by thin-layer chromatography and scintillation counting.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow for Assessing DGAT1 Inhibitor Efficacy

The following diagram illustrates a typical workflow for the preclinical evaluation of a DGAT1 inhibitor.

Caption: Preclinical experimental workflow for DGAT1 inhibitors.

Conclusion

Inhibition of DGAT1 represents a compelling strategy for the management of metabolic diseases characterized by dyslipidemia and obesity.[1][7] By blocking the final step of triglyceride synthesis, DGAT1 inhibitors effectively reduce intestinal fat absorption and adipose tissue fat storage.[1][5] Preclinical and early clinical studies with selective DGAT1 inhibitors have demonstrated significant reductions in postprandial hyperlipidemia and improvements in overall metabolic profiles.[7][11] However, gastrointestinal side effects have been a challenge in the clinical development of some DGAT1 inhibitors, highlighting the need for careful dose and formulation optimization.[11] Further research and clinical investigation of compounds like this compound will be crucial to fully elucidate their therapeutic potential and safety profile in the treatment of metabolic disorders.

References

- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tebubio.com [tebubio.com]

- 9. This compound | DGAT1抑制剂 | MCE [medchemexpress.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-DGAT1-A: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol acyltransferase 1 (DGAT1) has emerged as a compelling therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). As the enzyme catalyzing the final and committed step in triglyceride synthesis, its inhibition offers a direct mechanism to modulate lipid metabolism. JNJ-DGAT1-A is a selective inhibitor of DGAT1, designed to investigate the therapeutic potential of targeting this pathway. This technical guide provides a comprehensive overview of the core principles of DGAT1 inhibition, preclinical evidence, and detailed experimental protocols relevant to the study of this compound and other selective DGAT1 inhibitors in the context of metabolic disease research.

Introduction to DGAT1 and its Role in Metabolic Disease

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final step of triglyceride (TG) synthesis by esterifying diacylglycerol (DAG) with a fatty acyl-CoA.[1][2][3][4] This process is crucial for the storage of excess fatty acids as TGs in lipid droplets within various tissues, most notably adipose tissue, liver, and the small intestine.

The pathological accumulation of triglycerides in non-adipose tissues is a hallmark of several metabolic disorders. In the liver, it leads to hepatic steatosis, a condition that can progress to more severe liver disease.[1] In skeletal muscle and other tissues, excess lipid accumulation is associated with insulin resistance.[3]

Genetic and pharmacological studies have elucidated the critical role of DGAT1 in metabolic homeostasis. Mice with a genetic knockout of DGAT1 are protected from diet-induced obesity, exhibit enhanced insulin sensitivity, and are resistant to hepatic steatosis.[1][5] These findings have spurred the development of small molecule inhibitors of DGAT1 as potential therapeutics for metabolic diseases.

This compound: A Selective DGAT1 Inhibitor

This compound is a selective inhibitor of the DGAT1 enzyme.[6][7] By blocking the activity of DGAT1, this compound is expected to reduce triglyceride synthesis and storage in key metabolic tissues. While specific quantitative data for this compound is not extensively available in the public domain, the following sections will detail the expected mechanistic effects and provide representative experimental protocols based on studies with other well-characterized DGAT1 inhibitors.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the competitive or non-competitive inhibition of the DGAT1 enzyme, preventing the conversion of diacylglycerol and fatty acyl-CoA into triglycerides.[2][3] This leads to a series of downstream effects that contribute to an improved metabolic profile.

Signaling Pathway of DGAT1 Inhibition

The inhibition of DGAT1 initiates a cascade of metabolic changes. The following diagram illustrates the key signaling pathways affected by DGAT1 inhibition.

Caption: Signaling pathway of DGAT1 inhibition by this compound.

Preclinical Data (Representative of Selective DGAT1 Inhibitors)

While specific data for this compound is limited, studies on other selective DGAT1 inhibitors provide a strong indication of its expected preclinical efficacy.

Table 1: In Vitro Efficacy of a Representative DGAT1 Inhibitor (T-863)

| Parameter | Species | IC50 | Reference |

| DGAT1 Inhibition | Human | 4 nM | [2][8] |

| DGAT1 Inhibition | Mouse | 10 nM | [2][8] |

Table 2: In Vivo Efficacy of a Representative DGAT1 Inhibitor (T-863) in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Change from Control | Duration | Reference |

| Body Weight | T-863 (10 mg/kg/day) | ~10% decrease | 14 days | [2][8] |

| Liver Triglycerides | T-863 (10 mg/kg/day) | Significant decrease | 14 days | [2][8] |

| Plasma Triglycerides | T-863 (10 mg/kg/day) | Significant decrease | 14 days | [2][8] |

| Glucose Tolerance | T-863 (10 mg/kg/day) | Improved | 14 days | [2][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of DGAT1 inhibitors like this compound.

In Vitro DGAT1 Enzyme Activity Assay

This protocol is adapted from studies on other DGAT1 inhibitors and can be used to determine the IC50 of this compound.[2][9]

Objective: To measure the inhibitory effect of this compound on DGAT1 enzyme activity.

Materials:

-

Microsomes from cells overexpressing human DGAT1

-

This compound

-

[14C]-Oleoyl-CoA

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

Assay buffer (100 mM Tris-HCl, pH 7.4, 100 mM MgCl2, 1 mg/mL BSA)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, DAG, and [14C]-Oleoyl-CoA.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the DGAT1-containing microsomes.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a solution of chloroform:methanol (2:1).

-

Extract the lipids and spot them onto a TLC plate.

-

Separate the lipids using a mobile phase of hexane:diethyl ether:acetic acid (80:20:1).

-

Visualize the radiolabeled triglycerides using a phosphorimager.

-

Scrape the triglyceride bands and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Experimental Workflow: In Vitro DGAT1 Inhibition Assay

Caption: Workflow for determining the in vitro IC50 of a DGAT1 inhibitor.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is a standard method to assess the in vivo effects of a DGAT1 inhibitor on metabolic parameters.

Objective: To evaluate the effect of this compound on body weight, glucose metabolism, and lipid profiles in a mouse model of diet-induced obesity.

Animal Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

Procedure:

-

Acclimatize DIO mice and randomize them into treatment and vehicle control groups.

-

Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).

-

Monitor body weight and food intake daily or several times per week.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess glucose homeostasis.

-

Collect blood samples for analysis of plasma triglycerides, cholesterol, and other relevant biomarkers.

-

Harvest tissues (liver, adipose tissue) for histological analysis (e.g., H&E and Oil Red O staining) and measurement of tissue triglyceride content.

Logical Relationship: In Vivo Study Design

References

- 1. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DGAT1 Expression Increases Heart Triglyceride Content but Ameliorates Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tebubio.com [tebubio.com]

- 7. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of DGAT1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1] This process involves the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides (TG), which are the primary form of energy storage in adipose tissues.[2] Given its central role in lipid homeostasis, DGAT1 has emerged as a compelling therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[2][3] The inhibition of DGAT1 aims to reduce triglyceride synthesis, thereby decreasing fat accumulation and improving overall lipid profiles.[2] This guide provides an in-depth overview of the discovery and development of DGAT1 inhibitors, detailing their mechanism of action, key chemical series, experimental evaluation, and the challenges encountered in their clinical translation.

Mechanism of Action and Therapeutic Rationale

DGAT1 inhibitors function by blocking the enzymatic activity of DGAT1, which curtails the biosynthesis of triglycerides.[2] These inhibitors can act through various molecular mechanisms, such as binding directly to the active site of the enzyme to prevent substrate interaction or inducing conformational changes that render the enzyme inactive.[2] For instance, the inhibitor T-863 has been shown to be competitive with the acyl-CoA substrate.[4] By impeding triglyceride synthesis, DGAT1 inhibitors can lead to several beneficial metabolic effects, including:

-

Reduced Adiposity and Body Weight: Preclinical studies have consistently demonstrated that DGAT1 inhibition leads to decreased fat accumulation.[2][5]

-

Improved Insulin Sensitivity: By reducing lipid accumulation in tissues like the liver and muscle, DGAT1 inhibitors can enhance insulin sensitivity and improve glucose homeostasis.[2][4]

-

Favorable Lipid Profiles: Inhibition of DGAT1 can lower plasma triglyceride levels, a key risk factor for cardiovascular events.[2]

-

Modulation of Gut Peptides: DGAT1 inhibition has been shown to alter the release of incretin hormones such as GLP-1, which can contribute to improved glucose control.[5][6]

The therapeutic rationale for targeting DGAT1 is strongly supported by studies on DGAT1 knockout mice, which are resistant to diet-induced obesity and exhibit enhanced insulin sensitivity.[4][7]

Key Chemical Classes and Lead Compounds

The development of DGAT1 inhibitors has seen the exploration of diverse chemical scaffolds. Several compounds have advanced to preclinical and clinical stages of development, providing valuable insights into the therapeutic potential and challenges of targeting DGAT1.

| Compound/Series | Target | IC50 (nM) | Key Findings | Reference(s) |

| T-863 | Human DGAT1 | 49 (fluorescent assay), 17 (TLC assay) | Potent and selective inhibitor acting on the acyl-CoA binding site. Decreased body weight, improved insulin sensitivity, and alleviated hepatic steatosis in diet-induced obese mice. | [4] |

| Mouse DGAT1 | ~16-23 (in tissue microsomes) | [4] | ||

| PF-04620110 | Human DGAT1 | 38 | Potent and selective, with over 100-fold selectivity against DGAT2 and other acyltransferases. | [6] |

| Rat DGAT1 | 94 | [6] | ||

| Mouse DGAT1 | 64 | [6] | ||

| AZD7687 | Human DGAT1 | N/A | Showed dose-dependent reductions in postprandial serum triglycerides in a phase 1 clinical trial. | [8] |

| Benzimidazoles (e.g., 5B) | DGAT1 | N/A | A novel series with improved selectivity against the A2A receptor and no ACAT1 off-target activity. Showed significant reduction in lipid excursion in mice and rats. | [9][10] |

| Diamide Compounds | DGAT1 | N/A | Potent in vitro inhibitors but suffered from poor oral bioavailability. N-aryl substitution improved in vivo efficacy. | [11] |

Signaling and Metabolic Pathways

The inhibition of DGAT1 has a cascading effect on several metabolic pathways. The primary impact is the reduction of triglyceride synthesis, which in turn influences lipid storage, fatty acid utilization, and glucose metabolism.

Caption: DGAT1 signaling pathway and the impact of its inhibition.

Experimental Protocols

The evaluation of DGAT1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Cell-Free DGAT1 Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1.

Methodology:

-

Enzyme Source: Microsomes from cells overexpressing human DGAT1 are commonly used.[4][12]

-

Substrates: The reaction mixture includes a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled or fluorescently tagged acyl-CoA (e.g., [1-14C]oleoyl-CoA or NBD-stearoyl-CoA).[4]

-

Reaction: The inhibitor is pre-incubated with the enzyme source, followed by the addition of substrates to initiate the reaction.

-

Detection: The formation of radiolabeled or fluorescent triglycerides is quantified. For radiolabeled assays, thin-layer chromatography (TLC) is used to separate the triglycerides, which are then quantified by scintillation counting.[4] For fluorescent assays, the release of Coenzyme A (CoASH) can be measured using a thiol-reactive probe.[4]

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Cellular DGAT1 Activity Assay

This assay assesses the inhibitor's ability to penetrate cells and inhibit DGAT1 activity in a more physiologically relevant context.

Methodology:

-

Cell Line: A human cell line that expresses DGAT1, such as HEK293 or Caco-2 cells, is used.[4][12]

-

Labeling: Cells are incubated with a radiolabeled precursor, such as [14C]oleic acid or [3H]glycerol.[6]

-

Inhibition: The cells are treated with varying concentrations of the DGAT1 inhibitor.

-

Lipid Extraction: After incubation, cellular lipids are extracted.

-

Quantification: The amount of radiolabeled triglyceride is quantified using TLC and scintillation counting.

-

Data Analysis: The reduction in triglyceride synthesis is used to determine the IC50 of the inhibitor in a cellular context.

In Vivo Lipid Tolerance Test (LTT)

This animal model evaluates the effect of the inhibitor on postprandial hypertriglyceridemia.

Methodology:

-

Fasting: Animals are fasted overnight.

-

Dosing: The DGAT1 inhibitor or vehicle is administered orally.

-

Lipid Challenge: After a set period, an oral lipid gavage (e.g., corn oil) is administered.

-

Blood Sampling: Blood samples are collected at various time points post-lipid challenge.

-

Analysis: Plasma triglyceride levels are measured to assess the effect of the inhibitor on lipid excursion.

Drug Development Workflow and Challenges

The development of DGAT1 inhibitors follows a standard drug discovery pipeline, from initial hit identification to preclinical and clinical evaluation.

References

- 1. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of diamide compounds as diacylglycerol acyltransferase 1 (DGAT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Selective DGAT1 Inhibition on Cellular Lipid Droplets: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibition on the dynamics of cellular lipid droplets. While direct quantitative data for JNJ-DGAT1-A is not extensively available in the public domain, this document synthesizes findings from studies utilizing various potent and selective DGAT1 inhibitors to offer a detailed understanding of the expected cellular and metabolic consequences. The inhibition of DGAT1, a key enzyme in the final step of triglyceride synthesis, profoundly alters lipid metabolism, leading to significant changes in the morphology, number, and composition of lipid droplets.

Core Mechanism of Action

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. These newly synthesized triglycerides can be stored in cytosolic lipid droplets or secreted as part of very-low-density lipoproteins (VLDL). By inhibiting DGAT1, compounds like this compound prevent the esterification of diacylglycerol, thereby reducing the flux of fatty acids into triglyceride storage pools. This intervention has significant implications for cellular lipid homeostasis and energy metabolism.

Quantitative Effects of DGAT1 Inhibition on Lipid Droplets

The inhibition of DGAT1 results in distinct and measurable changes to cellular lipid droplets. The following tables summarize quantitative data extracted from various studies on selective DGAT1 inhibitors.

| Cell Type | Treatment | Change in Lipid Droplet Number | Change in Lipid Droplet Size | Reference |

| Huh7 Hepatocytes | DGAT1 inhibitor + Oleic Acid (0.4 mM, 4h) | Decreased | Increased | [1] |

| MEFs | DGAT1 inhibitor + Oleic Acid (200 µM) | No significant change | Not reported | [2] |

| MEFs | DGAT1 inhibitor + Starvation (HBSS, 16h) | Significantly decreased | Not reported | [2] |

| Cell Type | Treatment | Change in Intracellular Triglyceride (TG) Content | Reference |

| Huh7 Hepatocytes | DGAT1 inhibitor + Oleic Acid (0.4 mM, 4h) | Significantly decreased | [1] |

| MEFs | DGAT1 inhibitor + Starvation (HBSS, 16h) | Significantly decreased | [2] |

| Bovine Preadipocytes | shRNA knockdown of DGAT1 + Oleic Acid | Decreased | [3] |

Signaling Pathways and Metabolic Consequences

The inhibition of DGAT1 reroutes lipid metabolism, impacting several interconnected pathways. The following diagram illustrates the central role of DGAT1 and the consequences of its inhibition.

Caption: DGAT1 signaling in triglyceride synthesis and the inhibitory action of this compound.

Inhibition of DGAT1 leads to an accumulation of its substrates, diacylglycerol and fatty acyl-CoA. This accumulation can divert fatty acids towards other metabolic fates, such as β-oxidation or the synthesis of other lipid species. Studies have shown that in the absence of DGAT1 activity, fatty acids may be shunted towards oxidative pathways.[2] Furthermore, under conditions of nutrient deprivation, DGAT1-dependent lipid droplet formation is crucial for protecting mitochondria from excessive fatty acid exposure and subsequent dysfunction.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the analysis of lipid droplets following DGAT1 inhibition.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma cells (Huh7) or Mouse Embryonic Fibroblasts (MEFs) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Lipid Droplet Formation: To induce lipid droplet formation, cells are typically incubated with oleic acid complexed to bovine serum albumin (BSA). A common working concentration is 200-400 µM oleic acid in serum-free DMEM for 4 to 24 hours.[1][2]

-

Inhibitor Treatment: A selective DGAT1 inhibitor (e.g., T863, A922500, or this compound) is added to the culture medium at the desired concentration, often concurrently with oleic acid treatment.

Lipid Droplet Staining and Imaging

-

Staining:

-

BODIPY 493/503: A fluorescent dye that specifically stains neutral lipids within lipid droplets. Cells are washed with Phosphate-Buffered Saline (PBS) and then incubated with a working solution of BODIPY 493/503 (typically 1 µg/mL) for 15-30 minutes at 37°C.[1][2]

-

Oil Red O: A lysochrome diazo dye used for staining neutral triglycerides and lipids. Cells are fixed with 4% paraformaldehyde, washed, and then stained with a filtered Oil Red O solution (e.g., 0.3% in 60% isopropanol) for 15-30 minutes.

-

-

Imaging:

-

Stained cells are visualized using fluorescence microscopy (for BODIPY) or bright-field microscopy (for Oil Red O).

-

Confocal microscopy is often employed for higher-resolution imaging and three-dimensional reconstruction of lipid droplets.

-

-

Quantification:

-

Image analysis software (e.g., ImageJ) is used to quantify the number and size of lipid droplets per cell. The total fluorescence intensity can also be measured as an indicator of total neutral lipid content.

-

Lipid Extraction and Analysis

-

Lipid Extraction: Total cellular lipids are extracted using the Bligh and Dyer method, which involves a chloroform/methanol/water solvent system.

-

Triglyceride Quantification:

-

The extracted lipids are separated by thin-layer chromatography (TLC).

-

The triglyceride bands are visualized and quantified using gas chromatography or by densitometry after charring.

-

Alternatively, commercially available colorimetric or fluorometric triglyceride assay kits can be used.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the impact of a DGAT1 inhibitor on cellular lipid droplets.

Caption: A typical experimental workflow for studying the effects of DGAT1 inhibition.

Logical Relationships and Summary

The inhibition of DGAT1 sets off a cascade of cellular events centered around the redirection of lipid trafficking. The logical flow of these events is depicted below.

Caption: Logical flow of the cellular effects resulting from DGAT1 inhibition.

References

Structural Analysis of Inhibitor Binding to Diacylglycerol O-Acyltransferase 1 (DGAT1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, making it a critical target for therapeutic intervention in metabolic diseases. While the specific structural details of JNJ-DGAT1-A binding to DGAT1 are not publicly available, this guide provides a comprehensive overview of the structural analysis of DGAT1 in complex with other small molecule inhibitors. By examining analogous systems, we can infer the likely mechanism of action and the experimental approaches required for such a study. This document outlines the quantitative data for known DGAT1 inhibitors, detailed experimental protocols for structural and functional characterization, and visual representations of key pathways and workflows.

Quantitative Data for DGAT1 Inhibitors

The following tables summarize the inhibitory potency of various small molecules against human and mouse DGAT1. This data is essential for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.

Table 1: In Vitro Inhibitory Activity of Selected Compounds against DGAT1

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| T863 | Human DGAT1 | CPM fluorescent assay | 49 | [1] |

| T863 | Human DGAT1 | TLC assay | 17 | [1] |

| T863 | Mouse DGAT1 (adipose tissue) | Enzymatic assay | 16 | [1] |

| T863 | Mouse DGAT1 (small intestine) | Enzymatic assay | 23 | [1] |

| A-922500 | Human DGAT1 | Enzymatic assay | 9 | [2] |

| A-922500 | Mouse DGAT1 | Enzymatic assay | 22 | [2] |

| PF-04620110 | Human DGAT1 | Enzymatic assay | 19 | [2] |

| BAY 74-4113 | Human DGAT1 | Enzymatic assay | 72 | [2] |

| Compound 2A | Human A2A Receptor (off-target) | Radioligand binding | 247 | [3] |

| Compound 1A | Human A2A Receptor (off-target) | Radioligand binding | 334 | [3] |

| JNJ-DGAT2-A | Human DGAT2 | Enzymatic assay | 140 |

Table 2: Cellular Activity of DGAT1 Inhibitors

| Compound | Cell Line | Assay | Effect | Reference |

| T863 | HEK293-DGAT1 | TG synthesis | Potent inhibition | [1] |

| T863 | 3T3-L1 adipocytes | Insulin-stimulated glucose uptake | Enhanced | [1] |

| DGAT1N1 | SUM159 | Lipid droplet formation | ~50% reduction | [4] |

| T863 | SUM159 | Lipid droplet formation | ~50% reduction | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the structural and functional analysis of DGAT1.

Recombinant Human DGAT1 Expression and Purification

The production of high-quality, stable DGAT1 protein is a prerequisite for structural studies.

-

Expression System: Recombinant human DGAT1 is commonly expressed using the Bac-to-Bac baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.[1]

-

Cell Culture and Infection: Sf9 cells are grown in suspension culture to a density of 2-3 x 10^6 cells/mL and infected with recombinant baculovirus at an optimized multiplicity of infection. Cells are typically harvested 64 hours post-infection.[1]

-

Membrane Preparation: Harvested cells are lysed, and the cell membranes containing DGAT1 are isolated by ultracentrifugation.[1]

-

Solubilization and Purification: The membrane-embedded DGAT1 is solubilized using detergents such as digitonin. The solubilized protein is then purified using affinity chromatography (e.g., using a FLAG tag) followed by size-exclusion chromatography to ensure homogeneity.[5] For structural studies, the purified protein may be reconstituted into an amphipol, such as PMAL-C8, to maintain its stability.[5]

Cryo-Electron Microscopy (Cryo-EM) of DGAT1-Inhibitor Complexes

Cryo-EM has been instrumental in determining the high-resolution structure of human DGAT1.[5][6]

-

Grid Preparation: The purified DGAT1-inhibitor complex (typically at a concentration of 0.5-5 mg/mL) is applied to glow-discharged cryo-EM grids.[7] The grids are then blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane.[7]

-

Data Acquisition: Cryo-EM data is collected on a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire a large number of movies of the frozen particles.

-

Image Processing: The raw movie frames are corrected for beam-induced motion. Individual particle images are then picked, and 2D class averages are generated to assess sample quality. A 3D initial model is generated, followed by 3D classification and refinement to obtain a high-resolution 3D reconstruction of the DGAT1-inhibitor complex.[8][9]

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined using software packages such as Coot and Phenix.[10]

DGAT1 Enzyme Activity Assays

Biochemical assays are essential for quantifying the inhibitory potency of compounds.

-

Fluorescence-Based Assay: A high-throughput fluorescence-based assay can be used to screen for DGAT1 inhibitors. This assay detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate using a thiol-reactive probe, which generates a fluorescent signal.[1]

-

TLC-Based Assay: A thin-layer chromatography (TLC)-based assay provides a direct measure of triglyceride (TG) synthesis.[1] Radiolabeled substrates are used, and the products are separated by TLC and quantified by autoradiography.

-

Cell-Based TG Synthesis Assay: To assess inhibitor activity in a cellular context, cells overexpressing DGAT1 are incubated with the inhibitor and a radiolabeled precursor like [14C]-glycerol. The amount of radiolabeled TG synthesized is then quantified.[11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of small molecules to their protein targets in real-time.[12][13][14]

-

Immobilization: Purified DGAT1 is immobilized on the surface of a sensor chip.

-

Analyte Injection: The small molecule inhibitor (analyte) is flowed over the sensor surface at various concentrations.

-

Data Analysis: The binding of the analyte to the immobilized DGAT1 causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. By fitting the sensorgram data to a binding model, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be determined.[12][13]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

DGAT1 Catalytic Cycle

The following diagram illustrates the key steps in the synthesis of triglycerides catalyzed by DGAT1.

Caption: The catalytic cycle of DGAT1.

Experimental Workflow for Structural Analysis

This diagram outlines the major steps involved in determining the structure of a DGAT1-inhibitor complex.

Caption: Workflow for DGAT1-inhibitor structural analysis.

Mechanism of DGAT1 Inhibition

This logical diagram illustrates how inhibitors that target the acyl-CoA binding site block DGAT1 activity.

Caption: Mechanism of competitive inhibition of DGAT1.

Conclusion

The structural and functional characterization of DGAT1 inhibitors is a critical component of modern drug discovery efforts targeting metabolic diseases. While the specific binding mode of this compound to DGAT1 remains to be elucidated, the methodologies and data presented in this guide for analogous systems provide a robust framework for such investigations. The combination of high-resolution structural techniques like cryo-EM with quantitative biochemical and cellular assays will continue to be invaluable in the development of novel and selective DGAT1 inhibitors.

References

- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. ChemEM: Flexible Docking of Small Molecules in Cryo-EM Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 14. portlandpress.com [portlandpress.com]

The Crucial Role of DGAT1 in Hepatitis C Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hepatitis C virus (HCV), a leading cause of chronic liver disease, intricately manipulates host cellular machinery to facilitate its replication and assembly. A key host factor in this process is Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme pivotal in triglyceride synthesis and lipid droplet formation. This technical guide provides an in-depth analysis of the multifaceted role of DGAT1 in the HCV life cycle, presenting quantitative data on the impact of DGAT1 inhibition, detailed experimental protocols for studying this interaction, and visual representations of the underlying molecular pathways and experimental workflows. Understanding the DGAT1-HCV interface is paramount for the development of novel host-targeting antiviral therapies.

Introduction

Hepatitis C virus infection is a global health challenge, with millions chronically infected and at risk of developing severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The HCV lifecycle is intimately linked with the host cell's lipid metabolism. The virus co-opts cellular lipids and associated enzymes to create a favorable environment for its replication and the assembly of new viral particles. One such critical host enzyme is Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2]

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the final and rate-limiting step of triglyceride (TG) synthesis.[1] These newly synthesized TGs are stored in lipid droplets (LDs), dynamic organelles that have emerged as central platforms for HCV assembly. This guide will explore the molecular mechanisms by which HCV hijacks DGAT1 to facilitate the localization of its key proteins to lipid droplets, a prerequisite for the formation of infectious virions.

The Molecular Mechanism of DGAT1 in HCV Replication

DGAT1 plays a central role in the assembly of new HCV particles by acting as a molecular scaffold, facilitating the interaction between key viral proteins and their localization to lipid droplets.

DGAT1 Forms a Tripartite Complex with HCV Core and NS5A Proteins

Evidence from co-immunoprecipitation studies has demonstrated that DGAT1 physically interacts with both the HCV core (capsid) protein and the non-structural protein 5A (NS5A).[1][3] This interaction is crucial, as DGAT1 acts as a bridge, enhancing the association between the core and NS5A proteins.[1][4] This tripartite complex is believed to be the functional unit that traffics to the surface of lipid droplets.[1][5] The formation of this complex is a critical step in bringing together the viral genome (bound by NS5A) and the capsid protein (core) at the site of virion assembly.[6]

DGAT1-Mediated Localization of Viral Proteins to Lipid Droplets

The enzymatic activity of DGAT1 is essential for the correct localization of the HCV core and NS5A proteins to the surface of lipid droplets.[1][5] Inhibition of DGAT1's catalytic activity, or its genetic knockdown, prevents the trafficking of these viral proteins to LDs.[7][8] Interestingly, the interaction between DGAT1 and the core protein itself does not require DGAT1's enzymatic activity.[7] However, the subsequent translocation of the core-DGAT1 complex to the lipid droplet is dependent on active triglyceride synthesis by DGAT1.[1][7] This suggests that the process of LD biogenesis, driven by DGAT1, is coupled to the recruitment of the viral machinery.

The localization of NS5A to lipid droplets is also critically dependent on DGAT1 activity.[1] A catalytically inactive mutant of DGAT1 can block the localization of NS5A to LDs in a dominant-negative manner, highlighting the importance of DGAT1-mediated lipid synthesis in this process.[1][9]

Quantitative Data on the Impact of DGAT1 Inhibition on HCV Replication

Numerous studies have quantified the effect of inhibiting DGAT1 function on the production of infectious HCV particles. This data consistently demonstrates that DGAT1 is essential for viral assembly and release, but not for viral RNA replication.

| Experimental Approach | Target | Cell Line | Effect on HCV | Reference |

| shRNA-mediated Knockdown | DGAT1 | Huh7.5 cells | 65-90% suppression of spreading infection.[7] | [7] |

| DGAT1 | Huh7 cells | ~80% knockdown of DGAT1 mRNA.[1] | [1] | |

| Small Molecule Inhibitors | DGAT1 | Infected hepatoma cells | ~80% reduction in released viral RNA.[7][10] | [7][10] |

| DGAT1 (Luc-Jc1) | Huh7.5 cells | IC50 = 7.3 µM.[7] | [7] | |

| DGAT1 (Luc-JFH1) | Huh7.5 cells | IC50 = 7.4 µM.[7] | [7] | |

| DGAT1 (A922500) | Huh7.5-J6/JFH1 cells | EC50 for particle production = 22.0 µM (72h); EC50 for replication > 100 µM.[11] | [11] | |

| DGAT1 (Pradigastat) | Infected cells in culture | Significant reduction in virus production.[12] | [12] | |

| Catalytically Inactive Mutant | DGAT1 (H426A) | Huh7.5 cells | Significant impairment of infectious viral particle release.[1] | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of DGAT1 in HCV replication.

Co-immunoprecipitation of DGAT1 and HCV Proteins

This protocol is used to demonstrate the physical interaction between DGAT1 and HCV proteins (Core and NS5A).

-

Cell Culture and Transfection:

-

Culture Huh7 or 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Co-transfect cells with expression plasmids for FLAG-tagged DGAT1, HA-tagged HCV core, and/or GFP-tagged NS5A using a suitable transfection reagent.

-

Incubate cells for 24-48 hours post-transfection.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody for DGAT1) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours.

-

-

Washing and Elution:

-

Wash the beads three to five times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies specific to the other proteins of interest (e.g., anti-HA for core, anti-GFP for NS5A) to detect co-precipitated proteins.

-

shRNA-Mediated Knockdown of DGAT1

This protocol describes how to silence DGAT1 expression in hepatoma cells to study the effect on HCV replication.

-

shRNA Vector Preparation:

-

Design and clone shRNA sequences targeting DGAT1 into a suitable lentiviral or retroviral vector (e.g., pLKO.1). Include a non-targeting shRNA as a control.

-

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the shRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

-

Collect the virus-containing supernatant 48 and 72 hours post-transfection.

-

Concentrate the lentiviral particles if necessary.

-

-

Transduction of Target Cells:

-

Seed Huh7 or Huh7.5 cells and allow them to adhere.

-

Transduce the cells with the lentiviral particles containing the DGAT1-targeting or control shRNA in the presence of polybrene (8 µg/mL).

-

-

Selection and Verification:

-

Select for transduced cells using an appropriate antibiotic (e.g., puromycin or hygromycin) if the vector contains a resistance marker.

-

Verify the knockdown of DGAT1 expression at both the mRNA level (by qRT-PCR) and protein level (by Western blot).

-

-

HCV Infection Assay:

-

Infect the DGAT1-knockdown and control cells with HCV (e.g., Jc1 strain) at a low multiplicity of infection (MOI).

-

Monitor the spread of infection over time by measuring viral markers such as HCV RNA in the supernatant or intracellular staining for viral antigens.

-

HCV Luciferase Reporter Assay

This assay is used to quantify the effect of DGAT1 inhibition on HCV replication and infectivity.

-

HCV Reporter Virus Production:

-

Use an HCV construct that contains a luciferase reporter gene (e.g., Renilla or Firefly luciferase), such as Luc-Jc1.

-

In vitro transcribe the HCV RNA from a linearized plasmid template.

-

Electroporate the RNA into Huh7.5.1 cells.

-

Collect the supernatant containing the reporter virus particles at various time points post-electroporation.

-

-

Infection and Treatment:

-

Seed naïve Huh7.5 cells in 96-well plates.

-

Infect the cells with the HCV luciferase reporter virus.

-

Treat the infected cells with various concentrations of a DGAT1 inhibitor or a vehicle control (DMSO).

-

-

Luciferase Activity Measurement:

-

At 48-72 hours post-infection, lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer and a suitable luciferase assay reagent.

-

Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication at each inhibitor concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) of the DGAT1 inhibitor.

-

Visualizing the Role of DGAT1 in HCV Replication

Signaling Pathway of DGAT1 in HCV Assembly

Caption: DGAT1 facilitates HCV assembly by forming a complex with Core and NS5A, mediating their translocation to lipid droplets.

Experimental Workflow for Studying DGAT1-HCV Interaction

Caption: Workflow for investigating the role of DGAT1 in HCV replication through molecular and pharmacological approaches.

Conclusion and Future Directions

The evidence overwhelmingly points to DGAT1 as a critical host factor for the assembly of infectious hepatitis C virus particles. Its dual role as both a catalyst for lipid droplet biogenesis and a scaffold for the assembly of the viral replication machinery places it at a crucial nexus in the HCV lifecycle. The dependence of HCV on DGAT1 presents a compelling case for the development of DGAT1 inhibitors as a novel class of host-targeting antiviral therapeutics. While in vitro studies have shown great promise, further research, including clinical trials, is necessary to validate the efficacy and safety of this approach in patients.[6][12] Future investigations should also focus on elucidating the precise molecular determinants of the DGAT1-HCV protein interactions, which could pave the way for the design of even more specific and potent antiviral agents.

References

- 1. Diacylglycerol Acyltransferase-1 Localizes Hepatitis C Virus NS5A Protein to Lipid Droplets and Enhances NS5A Interaction with the Viral Capsid Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient hepatitis C virus particle formation requires diacylglycerol acyltransferase-1 [escholarship.org]

- 3. Hepatitis C virus NS5A protein promotes the lysosomal degradation of diacylglycerol O-acyltransferase 1 (DGAT1) via endosomal microautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Hepatitis C Virus Particle Formation Requires Diacylglycerol Acyltransferase 1 (DGAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of a novel HCV inhibitor targeting the late stage of HCV life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Suppression of Hepatitis C Virus Genome Replication and Particle Production by a Novel Diacylglycerol Acyltransferases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Diacylglycerol Transferase 1 Inhibitor Is a Potent Hepatitis C Antiviral in Vitro but Not in Patients in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Studies on DGAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. DGAT1 is a critical enzyme that catalyzes the final step in triglyceride synthesis, making it a key therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[1][2][3][4] This document synthesizes findings from various preclinical studies, detailing the mechanism of action, experimental protocols, and key outcomes, while presenting quantitative data in a structured format for ease of comparison.

Core Mechanism of Action

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride (TG).[1][4] This is the final and committed step in the primary pathway for TG synthesis. DGAT1 is highly expressed in tissues active in triglyceride synthesis, particularly the small intestine for dietary fat absorption and adipose tissue for energy storage.[5][6][7]

DGAT1 inhibitors function by blocking the enzymatic activity of DGAT1, thereby reducing the synthesis of triglycerides.[1] Most small molecule inhibitors are competitive, targeting the binding site for either diacylglycerol or, more commonly, fatty acyl-CoA.[8][9] By preventing the formation of triglycerides, these inhibitors limit the storage of fat in adipose tissue and reduce the assembly and secretion of triglyceride-rich chylomicrons from the intestine following a meal.[10][11] This leads to a range of downstream metabolic benefits.

Key Preclinical Findings: A Quantitative Summary

Preclinical studies in various rodent models have consistently demonstrated the therapeutic potential of DGAT1 inhibition. The primary effects observed are reductions in body weight, improved lipid profiles, enhanced glucose tolerance, and amelioration of hepatic steatosis.

Effects on Body Weight and Lipid Metabolism

Pharmacological inhibition of DGAT1 leads to a significant reduction in body weight gain in animals on a high-fat diet.[5][12] This effect is often attributed to both reduced caloric absorption from the gut and increased energy expenditure.[5] A hallmark of DGAT1 inhibition is the blunting of postprandial plasma triglyceride excursions following a lipid challenge.[8][12]

Table 1: Summary of Efficacy Data for Select DGAT1 Inhibitors in Preclinical Models

| Compound | Animal Model | Dosing Regimen | Body Weight Change | Plasma Triglyceride (TG) Reduction | Hepatic TG Reduction | Reference |

| PF-04620110 | db/db Mice | 15 mg/kg for 21 days | - | Significant reduction | Significant reduction | [13] |

| T863 | Diet-Induced Obese (DIO) Mice | Oral admin. for 2 weeks | Weight loss | Significant reduction | Significant reduction | [8][9] |

| H128 | db/db Mice | 10 mg/kg for 5 weeks | Inhibited weight gain | Pronounced reduction | Markedly ameliorated | [5] |

| AZD7687 | Healthy Male Subjects | Single dose (≥5 mg) | N/A | >75% reduction in postprandial TG AUC | N/A | [14] |

| Compounds K & L | Mouse and Dog Models | - | Body weight loss | Dose-dependent inhibition of postprandial TG | - | [12] |

Effects on Glucose Homeostasis and Insulin Sensitivity

DGAT1-deficient mice are protected from diet-induced insulin resistance.[5] Pharmacological studies have shown that DGAT1 inhibitors can improve insulin sensitivity and glucose metabolism.[1][8] This is thought to be partly due to the reduction of ectopic lipid accumulation in the liver and muscle, and also potentially through indirect effects on gut hormone secretion.[1][15] For instance, the inhibitor T863 was shown to up-regulate hepatic IRS2 protein and enhance insulin-stimulated glucose uptake in adipocytes.[8] However, in some models like the db/db mouse, certain inhibitors did not improve glucose metabolism despite positive effects on lipids and body weight, suggesting the effects can be model-dependent.[5]

Effects on Hepatic Steatosis

Given its role in triglyceride synthesis, DGAT1 is a logical target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[7] Knockdown of DGAT1 expression with antisense oligonucleotides (ASOs) protects against diet-induced hepatic steatosis.[5] Small molecule inhibitors have been shown to markedly decrease liver weight, lipid droplets, and triglyceride content in preclinical models.[5][8] Liver-specific DGAT1 knockout or pharmacological inhibition was found to protect against hepatic steatosis in mice on a high-fat diet by reducing TG synthesis and stimulating beta-oxidation.[6][16]

Modulation of Gut Peptides

An important mechanism contributing to the metabolic benefits of DGAT1 inhibition is the modulation of gut hormone secretion. Inhibition of DGAT1 in the intestine leads to increased postprandial levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), while often decreasing levels of glucose-dependent insulinotropic polypeptide (GIP).[11] GLP-1 and PYY are anorexigenic hormones that also play a role in glucose homeostasis. The increased release of these peptides is thought to be an indirect effect, possibly related to altered lipid patterns in the gut lumen stimulating enteroendocrine cells.[11][12]

Experimental Protocols & Workflows

Standardized protocols are crucial for the evaluation and comparison of DGAT1 inhibitors. Below are methodologies for key preclinical experiments.

DGAT1 Enzyme Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT1 in vitro.

-

Source: Microsomes prepared from Sf9 insect cells or mammalian cells overexpressing human or rodent DGAT1.

-

Substrates:

-

Radio-labeled [14C]oleoyl-CoA or other fatty acyl-CoA.

-

1,2-Dioleoyl-sn-glycerol (DAG).

-

-

Procedure:

-

Incubate enzyme-containing microsomes with the test inhibitor at various concentrations.

-

Initiate the reaction by adding the DAG and [14C]oleoyl-CoA substrates.

-

Allow the reaction to proceed for a set time at 37°C.

-

Stop the reaction by adding a solution of isopropanol/heptane/water.

-

Extract the lipids with a solvent like heptane.

-

Separate the resulting [14C]triglycerides from unreacted substrates using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the triglyceride spot using a phosphorimager or scintillation counter.

-

-

Endpoint: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce DGAT1 activity by 50%.

Acute Oral Lipid Tolerance Test (OLTT)

This in vivo assay assesses the inhibitor's effect on the absorption of dietary fat.

-

Animal Model: Typically C57BL/6 or other mouse/rat strains, fasted overnight.

-

Procedure:

-

Administer the DGAT1 inhibitor or vehicle via oral gavage.

-

After a set pre-treatment time (e.g., 1-2 hours), administer a lipid challenge, typically corn oil or olive oil (e.g., 10 mL/kg), via oral gavage.

-

Collect blood samples via the tail vein or other appropriate method at baseline (time 0) and at multiple time points post-lipid challenge (e.g., 1, 2, 4, 6, 8 hours).

-

Measure plasma triglyceride concentrations at each time point.

-

-

Endpoint: The primary endpoint is the reduction in the area under the curve (AUC) for plasma triglycerides, indicating decreased lipid absorption.

Chronic Efficacy Studies in Disease Models

These studies evaluate the long-term therapeutic effects of the inhibitor.

-

Animal Models:

-

Procedure:

-

Acclimate animals and establish baseline measurements for body weight, food intake, plasma glucose, and lipids.

-

Administer the DGAT1 inhibitor or vehicle daily (e.g., via oral gavage or formulated in diet) for a period of several weeks (e.g., 2-8 weeks).

-

Monitor body weight, food intake, and water consumption regularly.

-

Perform metabolic tests at specified intervals, such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

At the end of the study, collect terminal blood samples for comprehensive lipid and hormone analysis.

-

Harvest tissues (liver, adipose, intestine, muscle) for weight, histological analysis (e.g., H&E and Oil Red O staining for lipids), and measurement of tissue triglyceride content.

-

-

Endpoints: Changes in body weight, fat mass, food efficiency ratio, plasma glucose, insulin, triglycerides, cholesterol, and liver triglyceride content.

Physiological Effects and Safety Considerations

The inhibition of DGAT1 sets off a cascade of physiological responses aimed at improving metabolic health. The primary block in intestinal triglyceride re-synthesis reduces the caloric load from dietary fat and triggers favorable changes in gut hormone signaling, which in turn can suppress appetite and improve glucose control. In the liver and adipose tissue, reduced triglyceride synthesis helps alleviate lipotoxicity and enhance insulin sensitivity.

Safety and Tolerability

A primary concern that has emerged from both preclinical and clinical studies is the potential for gastrointestinal (GI) adverse effects, including diarrhea, nausea, and vomiting.[14][17] These effects are considered mechanism-based and are related to the accumulation of unabsorbed fats and DGAT1 substrates in the intestinal lumen.[10][18] In mice, the simultaneous inhibition of both DGAT1 and DGAT2 induced severe watery diarrhea, suggesting that some level of compensatory triglyceride synthesis by DGAT2 may be important for maintaining intestinal integrity.[18][19] Consequently, a key challenge in drug development is to identify a therapeutic window where metabolic benefits are achieved without inducing intolerable GI side effects. Strategies being explored include developing intestinally targeted inhibitors with minimal systemic exposure to reduce off-target effects.[20][21]

Conclusion

Preclinical research has robustly established DGAT1 as a promising therapeutic target for metabolic diseases. Inhibition of DGAT1 consistently leads to reduced body weight, improved lipid profiles, and enhanced insulin sensitivity in a variety of animal models. The multifaceted mechanism, involving direct effects on lipid synthesis and indirect effects via gut hormone modulation, makes it an attractive approach for complex conditions like obesity and NASH. While GI tolerability remains a significant hurdle, ongoing research into novel chemical scaffolds and targeted delivery approaches may yet unlock the full therapeutic potential of DGAT1 inhibition. The comprehensive data from these preclinical studies provides a strong foundation for the continued clinical investigation of this important metabolic pathway.

References

- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Stork: DGAT1 inhibitors as anti-obesity and anti-diabetic agents [storkapp.me]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NASH Target Development Service for DAG O-Acyltransferase (DGAT) Inhibitors - Creative Biolabs [creative-biolabs.com]

- 8. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. researchgate.net [researchgate.net]

- 15. Diacylglycerol acyltranferase 1 anti-sense oligonucleotides reduce hepatic fibrosis in mice with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. embopress.org [embopress.org]

- 20. Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application